

Application Notes and Protocols for ABT-925

PET Imaging with ^{11}C -PHNO

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Compound of Interest

Compound Name: ABT-925 anhydrous

Cat. No.: B051738

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These application notes provide a comprehensive overview and detailed protocols for conducting Positron Emission Tomography (PET) imaging studies using the radioligand ^{11}C -PHNO in conjunction with the selective D_3 receptor antagonist, ABT-925. This combination allows for the in vivo quantification of D_3 receptor occupancy by ABT-925 in the human brain. The information is intended for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and medical imaging.

Introduction

Dopamine D_3 receptors are implicated in the pathophysiology of various neuropsychiatric disorders. [--INVALID-LINK--](#)PHNO is a PET radioligand with a preference for D_3 receptors over D_2 receptors, making it a valuable tool for studying these receptors in vivo.[1] ABT-925 is a selective D_3 receptor antagonist.[2] By conducting PET scans with ^{11}C -PHNO before and after the administration of ABT-925, it is possible to measure the occupancy of D_3 receptors by the antagonist. This methodology is crucial for dose-finding studies and for understanding the pharmacokinetic and pharmacodynamic relationship of D_3 receptor antagonists in the central nervous system.

The primary application of this technique is to determine the in vivo potency and regional receptor occupancy of ABT-925. The signal from ^{11}C -PHNO in D_3 -rich regions like the substantia nigra and globus pallidus is predominantly from its binding to D_3 receptors.[3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from a study involving PET imaging with ^{11}C -PHNO and administration of ABT-925.

Table 1: Subject Demographics and ABT-925 Dosing

Number of Subjects	Age Range (years)	Doses of ABT-925 Administered
16 healthy males	19-40	50 mg to 600 mg

Data synthesized from a study by Graff-Guerrero et al.[\[3\]](#)

Table 2: ABT-925 Receptor Occupancy at 600 mg Dose

Brain Region	Mean Receptor Occupancy (%)	Standard Deviation (\pm)
Substantia Nigra	75	10
Globus Pallidus	64	22
Ventral Striatum	44	17
Caudate	40	18
Putamen	38	17

Data from a study involving nine subjects at the 600 mg dose.[\[3\]](#)

Table 3: Estimated Fraction of ^{11}C -PHNO Binding to D_3 Receptors

Brain Region	Fraction Attributable to D_3 Receptors (%)
Substantia Nigra	100
Globus Pallidus	90
Caudate	55
Putamen	53

These fractions were estimated based on the blockade of --INVALID-LINK---PHNO binding by ABT-925.[3]

Table 4: ED₅₀ of ABT-925

Parameter	Value
ED ₅₀	4.37 µg/ml

The ED₅₀ represents the plasma concentration of ABT-925 required to achieve 50% receptor occupancy across the studied brain regions.[3]

Experimental Protocols

The following protocols are synthesized from the methodologies described in the referenced clinical research.

Subject Selection and Preparation

- Inclusion Criteria: Healthy male subjects, aged 18-40 years.
- Exclusion Criteria: History of or current medical, neurological, or psychiatric disorders; substance abuse; or contraindications for MRI or PET scans.
- Preparation: Subjects should abstain from caffeine, alcohol, and smoking for at least 24 hours prior to the PET scan. A urine drug screen should be performed on the day of the scan.

PET Scan Protocol

- Imaging Equipment: A high-resolution, 3D PET scanner.
- Subject Positioning: The subject is positioned supine in the scanner with their head immobilized using a custom-fit thermoplastic mask or similar head holder.
- Transmission Scan: A transmission scan is performed prior to the emission scan for attenuation correction.

- **Radioligand Administration:** A bolus injection of [--INVALID-LINK---](#)PHNO is administered intravenously at the start of the PET scan.
- **Emission Scan:** A dynamic emission scan is acquired in 3D mode for a duration of 90-120 minutes following the radioligand injection.
- **Baseline Scan:** The initial PET scan is conducted without any drug administration to establish a baseline of [--INVALID-LINK---](#)PHNO binding.
- **Blocking Scan:** Subsequent PET scans are performed after the oral administration of ABT-925 at varying doses (e.g., 50 mg to 600 mg). The timing of the scan post-drug administration should be based on the pharmacokinetic profile of ABT-925 to coincide with peak plasma concentrations.

Magnetic Resonance Imaging (MRI) Acquisition

- A high-resolution T1-weighted anatomical MRI scan should be acquired for each subject.
- The MRI is used for anatomical co-registration with the PET data to accurately delineate regions of interest (ROIs).

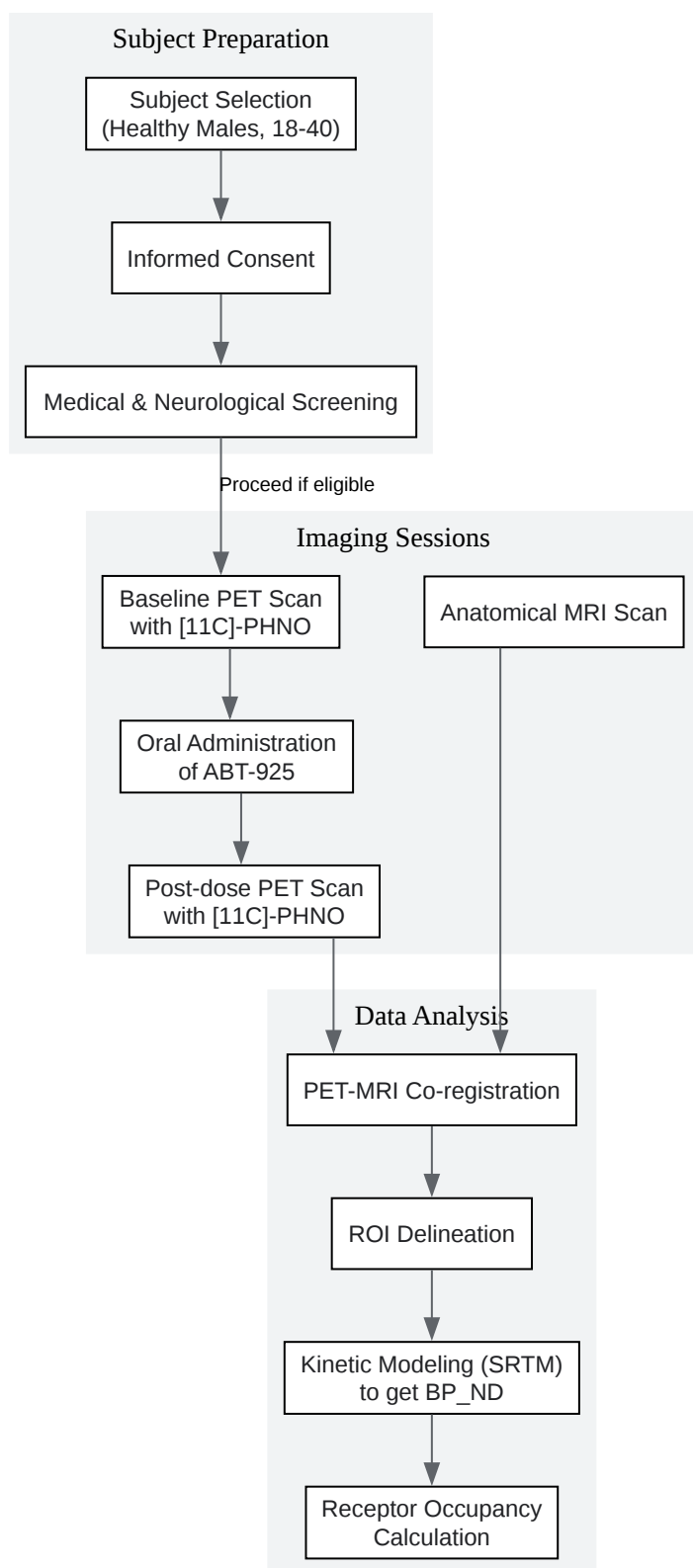
Data Analysis

- **Image Co-registration:** The dynamic PET images are co-registered with the subject's T1-weighted MRI.
- **Region of Interest (ROI) Definition:** ROIs for the globus pallidus, substantia nigra, caudate, putamen, and ventral striatum are manually drawn or defined using an automated method on the co-registered MRI.[\[4\]](#) The cerebellum is typically used as a reference region due to the negligible density of D₂/D₃ receptors.
- **Time-Activity Curves (TACs):** Regional TACs are generated by plotting the radioactivity concentration in each ROI over time.
- **Kinetic Modeling:** The binding potential relative to the non-displaceable concentration (BPND) is calculated for each ROI using a simplified reference tissue model (SRTM) with the cerebellum as the reference region.[\[4\]](#)

- Receptor Occupancy Calculation: Receptor occupancy (RO) is calculated for each post-dose scan using the following formula: $RO (\%) = (BP_ND_baseline - BP_ND_post-dose) / BP_ND_baseline * 100$

Visualizations

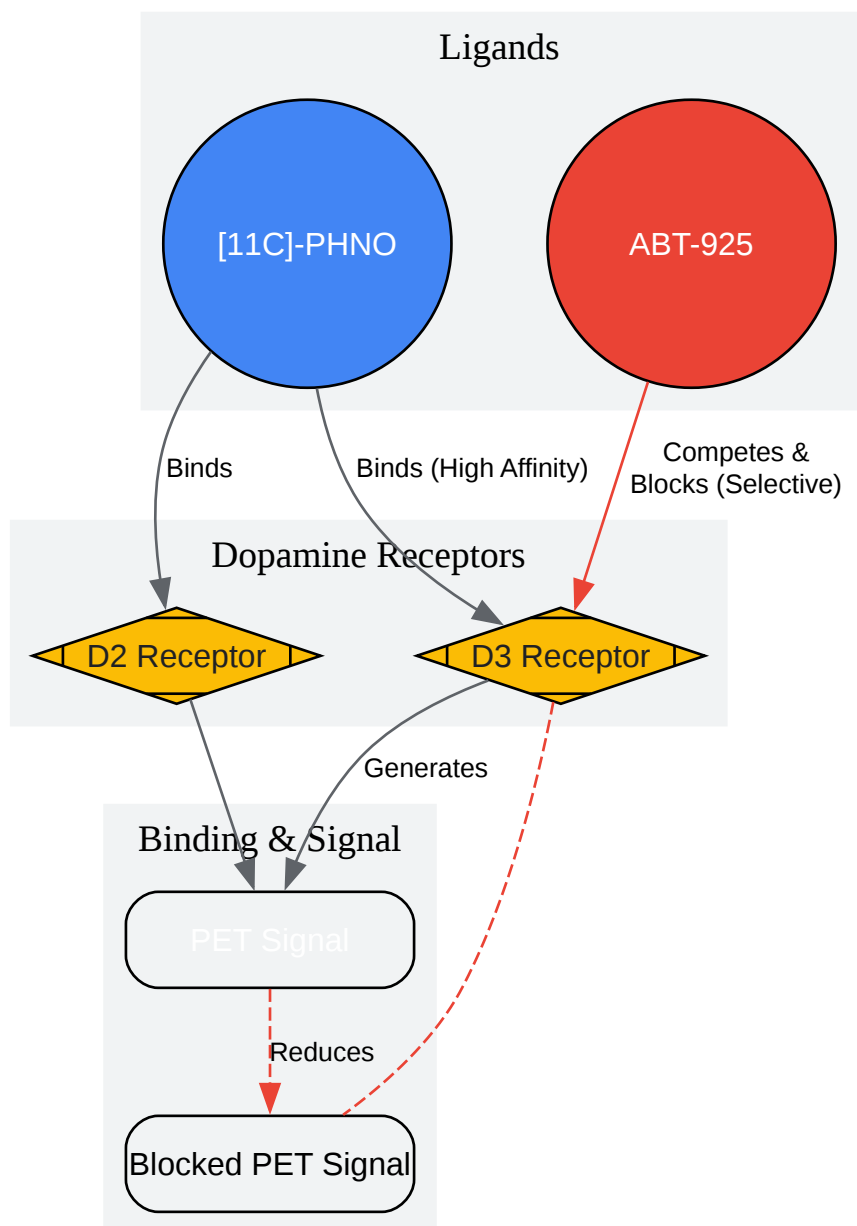
Experimental Workflow



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Caption: Experimental workflow for ABT-925 PET imaging.

Signaling Pathway and Competitive Binding



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